2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide
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Overview
Description
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloroacetamide group attached to a 9,10-dihydroanthracene-1-yl moiety, which includes two ketone functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide typically involves the reaction of 9,10-anthraquinone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This would include the use of industrial-grade reagents, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide has several scientific research applications:
Industry: It may be used in the development of new materials with specific properties, such as dyes or pigments.
Mechanism of Action
The mechanism of action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide involves its interaction with cellular components. The compound’s antimicrobial activity is believed to result from its ability to disrupt cell membranes and interfere with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to inhibit the synthesis of key biomolecules, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This compound is structurally similar but lacks the N-methyl group.
9,10-anthraquinone: The parent compound from which 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide is derived.
Anthracyclines: A class of compounds known for their antibiotic properties, structurally related to 9,10-anthraquinone.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both chloroacetamide and anthraquinone moieties
Properties
Molecular Formula |
C17H12ClNO3 |
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Molecular Weight |
313.7 g/mol |
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H12ClNO3/c1-19(14(20)9-18)13-8-4-7-12-15(13)17(22)11-6-3-2-5-10(11)16(12)21/h2-8H,9H2,1H3 |
InChI Key |
BFFXHWBCDAGZSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)CCl |
Origin of Product |
United States |
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